molecular formula C19H15N5O2 B2522216 N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide CAS No. 1251685-73-0

N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide

Cat. No.: B2522216
CAS No.: 1251685-73-0
M. Wt: 345.362
InChI Key: DKVDDXPLWRSCMG-UHFFFAOYSA-N
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Description

N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide: is a complex organic compound that features a benzodiazole ring fused with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide typically involves multi-step organic reactions. One common route includes the formation of the benzodiazole ring followed by the attachment of the benzamide moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology: In biological research, N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)-3-[(6-methylpyridazin-3-yl)oxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(6-methylpyridazin-3-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-9-10-17(24-23-12)26-14-6-4-5-13(11-14)18(25)22-19-20-15-7-2-3-8-16(15)21-19/h2-11H,1H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVDDXPLWRSCMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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